![molecular formula C42H49N3O11 B588491 11-Desmethyl Rifaximin-d4 CAS No. 1316302-12-1](/img/structure/B588491.png)
11-Desmethyl Rifaximin-d4
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Overview
Description
Scientific Research Applications
Modulation of Gut Microbiota and Inflammation
Inflammatory Bowel Disease (IBD) : Rifaximin has been shown to reduce inflammation severity in the colon and modulate the gut microbiota composition in a mouse model of IBD. The addition of vitamin D3 to rifaximin treatment further altered gut microbiota composition and diversity, highlighting rifaximin's potential to influence microbial communities and inflammatory responses in IBD treatment (Gu et al., 2020).
Gastrointestinal Disorders : Studies demonstrate rifaximin's ability to alter the intestinal bacteria, preventing stress-induced gut inflammation and visceral hyperalgesia in rats. This suggests a therapeutic mechanism involving modulation of the ileal bacterial community and improvement in gut barrier function (Xu et al., 2014).
Enhancement of Drug Properties
Pharmaceutical Formulation : Research into the solubility and permeability of rifaximin via Amorphous Solid Dispersion (ASD) formulations indicates a positive solubility-permeability interplay. This approach potentially enhances rifaximin's efficacy by achieving and maintaining supersaturation, thereby improving its bioavailability for BCS class IV drugs (Beig et al., 2017).
Analytical Method Development : Efforts to develop eco-friendly and efficient methods for the quantification of rifaximin in pharmaceutical formulations highlight the importance of improving quality control and ensuring the drug's efficacy and safety. These methods focus on spectrophotometric analysis and high-performance liquid chromatography (HPLC), aiming for accuracy, precision, and minimal environmental impact (Kogawa & Salgado, 2016).
Clinical Safety and Efficacy
- Long-term Safety : A phase 3, open-label maintenance study of rifaximin for patients with overt hepatic encephalopathy assessed the safety and hospitalization rate with long-term use. Findings indicated that rifaximin provided a continued reduction in HE-related and all-cause hospitalizations without an increased rate of adverse events, supporting its long-term safety profile (Mullen et al., 2014).
Mechanism of Action
Target of Action
11-Desmethyl Rifaximin-d4 primarily targets the beta-subunit of bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial RNA synthesis, making it a key target for antibacterial activity.
Mode of Action
The compound binds to the beta-subunit of the RNA polymerase, inhibiting the enzyme’s ability to synthesize RNA . This binding blocks the translocation step of transcription, effectively halting bacterial RNA production. As a result, bacterial growth and replication are inhibited.
Pharmacokinetics
The pharmacokinetics of 11-Desmethyl Rifaximin-d4 include:
- Absorption : As a non-systemic antibiotic, it is minimally absorbed from the gastrointestinal tract .
- Excretion : The majority of the compound is excreted unchanged in the feces .
These properties ensure high local concentrations in the gut, enhancing its efficacy against gastrointestinal infections while minimizing systemic exposure and potential side effects.
Result of Action
The molecular and cellular effects of 11-Desmethyl Rifaximin-d4 include:
- Reduced Bacterial Virulence : The compound decreases bacterial adherence to epithelial cells and reduces the expression of pro-inflammatory cytokines .
Action Environment
Environmental factors influencing the action of 11-Desmethyl Rifaximin-d4 include:
Overall, 11-Desmethyl Rifaximin-d4 is a potent antibiotic with a targeted mechanism of action that disrupts bacterial RNA synthesis, leading to effective treatment of gastrointestinal infections with minimal systemic effects.
: Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases. : Rifaximin: Uses, Interactions, Mechanism of Action | DrugBank Online.
Future Directions
Rifaximin, a structurally related compound, has been approved in at least 41 countries around the world . It is a non-systemic structural analogue of rifampin that inhibits the synthesis of bacterial RNA by binding to the subunit of bacterial DNA-dependent RNA . It has been used for the treatment of gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reduction of overt hepatic encephalopathy recurrence in adults . Future studies are needed to determine whether these mechanisms of action play a direct role in clinical outcomes .
properties
IUPAC Name |
[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGSOOSBGADDI-FZFXTIDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747562 |
Source
|
Record name | PUBCHEM_71315766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1316302-12-1 |
Source
|
Record name | PUBCHEM_71315766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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